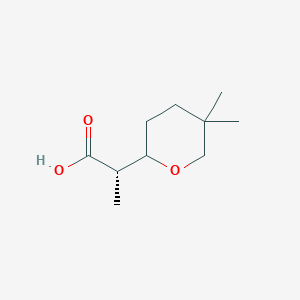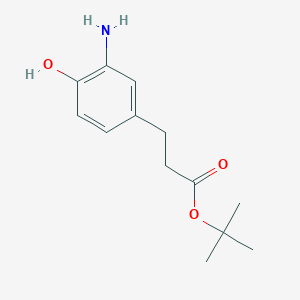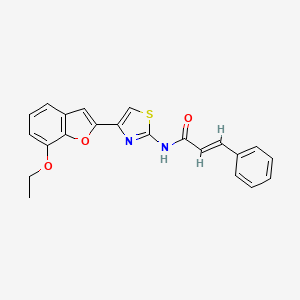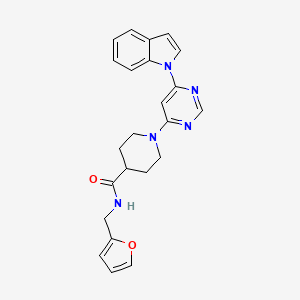
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid, also known as DMOPA, is a chiral amino acid derivative that has gained significant attention in the field of medicinal chemistry. DMOPA has been synthesized using various methods, and its potential applications in scientific research have been explored.
Mécanisme D'action
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid is a chiral amino acid derivative that has been shown to interact with various biological targets. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to have various biochemical and physiological effects. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been shown to increase the levels of GABA in the brain, which has potential therapeutic applications in the treatment of anxiety and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has several advantages for lab experiments, including its high enantiomeric purity, which makes it a useful chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid also has potential applications in drug discovery and development, as well as catalysis and materials science. However, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. One potential direction is the synthesis of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the development of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid-based materials with novel properties, such as increased stability and reactivity. Furthermore, the use of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid in the synthesis of peptides and proteins could lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid can be synthesized using several methods, including the reaction of (S)-2-chloropropionic acid with 5,5-dimethyloxazolidine, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. Another method involves the reaction of (S)-2-chloropropionic acid with 5,5-dimethyl-1,3-dioxane-2-one, followed by hydrolysis to obtain (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid. These methods have been optimized to obtain high yields of (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid with high enantiomeric purity.
Applications De Recherche Scientifique
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in various scientific research applications, including as a chiral building block in the synthesis of biologically active compounds. (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has also been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and materials science. Furthermore, (2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid has been used in the synthesis of peptides and proteins, which have potential applications in drug discovery and development.
Propriétés
IUPAC Name |
(2S)-2-(5,5-dimethyloxan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJFXPUUSWOXLF-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5,5-Dimethyloxan-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)


![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)